molecular formula C5H7ClO B144391 1-Penten-3-one, 1-chloro- CAS No. 105-32-8

1-Penten-3-one, 1-chloro-

Cat. No.: B144391
CAS No.: 105-32-8
M. Wt: 118.56 g/mol
InChI Key: CFMFGANUEMXVTA-UHFFFAOYSA-N
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Description

1-Penten-3-one, 1-chloro- is an organic compound with the molecular formula C5H7ClO It is a chlorinated derivative of 1-penten-3-one, which is a type of unsaturated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Penten-3-one, 1-chloro- can be synthesized through several methods. One common approach involves the chlorination of 1-penten-3-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:

[ \text{C5H8O} + \text{Cl}_2 \rightarrow \text{C5H7ClO} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 1-penten-3-one, 1-chloro- may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-one, 1-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Penten-3-one, 1-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used to investigate the effects of chlorinated ketones on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-penten-3-one, 1-chloro- involves its interaction with molecular targets through its reactive ketone and chlorine groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which can alter the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

1-Penten-3-one, 1-chloro- can be compared with other similar compounds such as:

    1-Penten-3-one: The non-chlorinated parent compound, which lacks the chlorine atom and thus has different reactivity and applications.

    1-Penten-3-ol: The alcohol derivative, which has a hydroxyl group instead of a ketone group.

    1-Penten-3-one, 5-chloro-: Another chlorinated derivative with the chlorine atom at a different position on the carbon chain.

The uniqueness of 1-penten-3-one, 1-chloro- lies in its specific reactivity due to the presence of both the ketone and chlorine functional groups, which allows for a diverse range of chemical transformations and applications.

Properties

IUPAC Name

1-chloropent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMFGANUEMXVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313867
Record name 1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-32-8
Record name 1-Chloro-1-penten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1-penten-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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